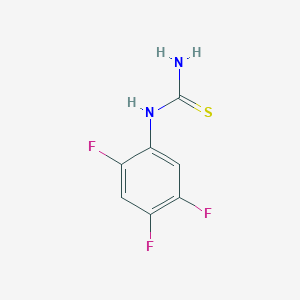

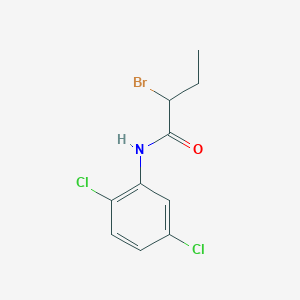

![molecular formula C8H10N4O B1445296 3-(2-アミノエチル)-1H-イミダゾ[4,5-b]ピリジン-2-オン CAS No. 1368813-23-3](/img/structure/B1445296.png)

3-(2-アミノエチル)-1H-イミダゾ[4,5-b]ピリジン-2-オン

概要

説明

The compound “3-(2-aminoethyl)-1H-imidazo[4,5-b]pyridin-2-one” is a derivative of pyridine, an aromatic heterocyclic organic compound. It has been used in the synthesis of urea .

Synthesis Analysis

The synthesis of this compound could potentially involve the Kröhnke pyridine synthesis, a reaction in organic synthesis between α-pyridinium methyl ketone salts and α, β-unsaturated carbonyl compounds used to generate highly functionalized pyridines . Another synthesis method involves the reaction of 2-amino-2,3-dihydro-1H-2λ5-[1,3,2]diazaphospholo[4,5-b]pyridin-2-one with 1-isothiocyanato-4-chlorobenzene .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry . For example, the IR spectrum can provide information about the functional groups present in the molecule, while the NMR spectrum can provide information about the hydrogen and carbon atoms in the molecule .Chemical Reactions Analysis

Pyridine-based compounds like “3-(2-aminoethyl)-1H-imidazo[4,5-b]pyridin-2-one” have been used in various chemical reactions. For instance, they have been used in the synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines . They have also been used in the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be analyzed using various techniques such as melting point determination, IR spectroscopy, NMR spectroscopy, and mass spectrometry .科学的研究の応用

創薬

この化合物は、イミダゾ[4,5-b]ピリジン-2-オン骨格を持ち、医薬品化学において重要な足場です。さまざまな生物学的標的に作用する生物活性化合物を合成するために使用されます。 アミノエチル基の存在により、さらに官能基化が可能になり、潜在的な治療薬の合成における汎用性の高い前駆体となります .

生物活性プロファイリング

この化合物の構造的特徴により、構造活性相関(SAR)の研究に適しています。 分子内のさまざまな部分を修飾することで、研究者はこれらの変化が生物活性をどのように影響するかを調べることができます。これは、効力が向上し、副作用が軽減された新薬の設計にとって不可欠です .

神経薬理学

神経薬理学の研究では、この化合物の誘導体が、中枢神経系に対する潜在的な効果について検討されています。 例えば、神経伝達物質受容体の調節を研究するために使用でき、これは神経疾患の新しい治療法につながる可能性があります .

材料科学

イミダゾ[4,5-b]ピリジン-2-オン環系は、材料に組み込まれて、安定性の向上や新しい電子特性などの特定の特性を付与できます。 これは、機能性材料の開発にとって興味深い構成要素です .

触媒

この化合物を起源とする触媒は、さまざまな化学反応を促進するために使用できます。 その構造により、反応効率、選択性、収率を高めることができる触媒部位を導入することができ、これは産業プロセスにとって有益です .

農薬研究

農薬分野では、この化合物の誘導体は、殺虫剤や除草剤としての活性を調査することができます。 その作用機序を理解することで、安全で効果的な新しい農薬の開発につながる可能性があります .

分析化学

分析試薬として、この化合物は、新しいアッセイまたは検出方法の開発に使用できます。 その独自の化学的特性により、特定の分析物と選択的に結合したり、反応したりすることができ、分析技術の感度と特異性を向上させることができます .

薬物動態学およびADME研究

この化合物は、薬物動態学研究で使用して、薬物の吸収、分布、代謝、排泄(ADME)を理解することもできます。 その構造類似体は、新しい医薬品の生体内挙動を追跡するためのマーカーまたはプローブとして役立ちます .

Safety and Hazards

While specific safety and hazard information for “3-(2-aminoethyl)-1H-imidazo[4,5-b]pyridin-2-one” is not available, general precautions should be taken when handling this compound. This includes avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .

将来の方向性

The future directions for this compound could involve further exploration of its potential uses in medicinal chemistry. Pyridine-based compounds have been consistently incorporated in a diverse range of drug candidates approved by the FDA . Therefore, there is potential for “3-(2-aminoethyl)-1H-imidazo[4,5-b]pyridin-2-one” to be used in the development of new drugs.

作用機序

Target of Action

Compounds with similar structures have been known to target protein kinases

Mode of Action

The exact mode of action of 3-(2-aminoethyl)-1H-imidazo[4,5-b]pyridin-2-one is currently unknown. It is suggested that similar compounds inhibit the kinase activity by binding to the catalytic site . This inhibition is often reversed by ATP in a competitive manner .

Biochemical Pathways

Compounds with similar structures have been known to affect pathways involving protein kinases . These kinases play a key role in protein phosphorylation and cell signal transduction pathways .

Pharmacokinetics

The compound’s molecular weight is 17819 g/mol , which may influence its bioavailability.

Result of Action

Similar compounds have been known to inhibit kinase activity, which can affect cell growth and survival .

生化学分析

Biochemical Properties

3-(2-aminoethyl)-1H-imidazo[4,5-b]pyridin-2-one plays a crucial role in several biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. One of the primary interactions is with the Rho-associated coiled-coil forming protein serine/threonine kinase (ROCK) family of protein kinases. This compound inhibits the kinase activity of both ROCK-I and ROCK-II, which are involved in regulating the cytoskeleton and cell motility . The inhibition is competitive with ATP, suggesting that 3-(2-aminoethyl)-1H-imidazo[4,5-b]pyridin-2-one binds to the catalytic site of these kinases . Additionally, it interacts with other Rho effector kinases, such as citron kinase and protein kinase PKN, although with lower affinity .

Cellular Effects

3-(2-aminoethyl)-1H-imidazo[4,5-b]pyridin-2-one has significant effects on various cell types and cellular processes. In Swiss 3T3 cells, it has been shown to abolish stress fibers at a concentration of 10 μM . This indicates its role in disrupting the actin cytoskeleton, which is crucial for maintaining cell shape and motility. Furthermore, it has minimal effects on the G1-S phase transition of the cell cycle and cytokinesis at this concentration . This suggests that while it affects the cytoskeleton, it does not significantly interfere with cell division processes.

Molecular Mechanism

The molecular mechanism of action of 3-(2-aminoethyl)-1H-imidazo[4,5-b]pyridin-2-one involves its binding interactions with biomolecules and its ability to inhibit or activate enzymes. As mentioned earlier, it competitively inhibits the kinase activity of ROCK-I and ROCK-II by binding to their catalytic sites This inhibition leads to the disruption of the actin cytoskeleton, affecting cell motility and morphology

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(2-aminoethyl)-1H-imidazo[4,5-b]pyridin-2-one can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the uptake of this compound by cells is temperature- and time-dependent, suggesting that its effects may vary with different experimental conditions . Long-term exposure to this compound may lead to sustained disruption of the cytoskeleton, potentially affecting cell morphology and motility over extended periods.

Dosage Effects in Animal Models

The effects of 3-(2-aminoethyl)-1H-imidazo[4,5-b]pyridin-2-one vary with different dosages in animal models. At lower doses, it may effectively inhibit ROCK kinases and disrupt the cytoskeleton without causing significant toxicity. At higher doses, it may lead to adverse effects, such as cytotoxicity and disruption of essential cellular processes . Threshold effects may be observed, where a specific dosage is required to achieve the desired biochemical effects without causing toxicity.

Transport and Distribution

The transport and distribution of 3-(2-aminoethyl)-1H-imidazo[4,5-b]pyridin-2-one within cells and tissues are critical for its biochemical effects. The compound is taken up by cells through a carrier-mediated facilitated diffusion mechanism . This uptake is temperature- and time-dependent, indicating that its distribution within cells may vary under different experimental conditions. The compound does not exhibit concentrated accumulation, suggesting that it is evenly distributed within the cellular environment .

Subcellular Localization

The subcellular localization of 3-(2-aminoethyl)-1H-imidazo[4,5-b]pyridin-2-one plays a significant role in its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. Its localization within the cytoplasm, nucleus, or other organelles can influence its interactions with biomolecules and its overall biochemical effects

特性

IUPAC Name |

3-(2-aminoethyl)-1H-imidazo[4,5-b]pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4O/c9-3-5-12-7-6(11-8(12)13)2-1-4-10-7/h1-2,4H,3,5,9H2,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYLJPONAOGDZLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N=C1)N(C(=O)N2)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3-Fluoro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-4-yl)methanamine](/img/structure/B1445216.png)

![2-Bromo-n-[2-(trifluoromethyl)benzyl]acetamide](/img/structure/B1445224.png)

![4H,6H,7H-pyrano[4,3-d][1,3]thiazole-2-carbaldehyde](/img/structure/B1445227.png)

![4-Fluoro-3-[(methylsulfanyl)methyl]benzoic acid](/img/structure/B1445229.png)

![2-Fluoro-4-[(4-methylpiperazin-1-yl)methyl]aniline](/img/structure/B1445230.png)

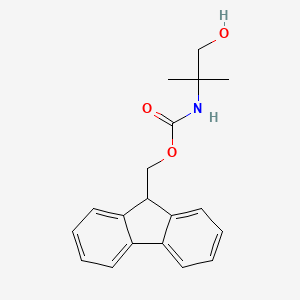

![9H-fluoren-9-ylmethyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1445234.png)